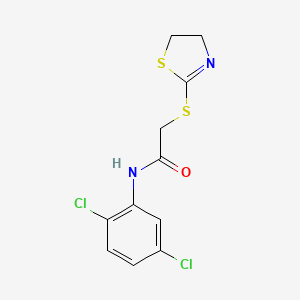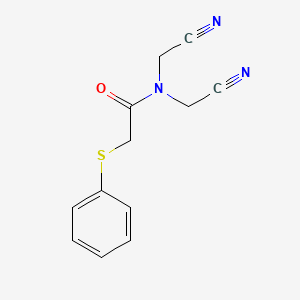
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. It is a member of the azole family of compounds and is commonly used to treat skin infections, vaginal yeast infections, and oral thrush. In addition to its clinical applications, Clotrimazole has been studied for its potential use in scientific research.
Wirkmechanismus
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. In addition, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have effects on the activity of various enzymes involved in cellular metabolism, which may contribute to its antifungal and anticancer properties.
Biochemical and physiological effects:
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal and anticancer properties, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying fungal biology and cancer cell biology. In addition, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one is readily available and relatively inexpensive, making it accessible to researchers with limited resources.
However, there are also limitations to the use of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one in lab experiments. Its effects on cellular metabolism may complicate data interpretation, and its specificity for fungal cells may limit its usefulness in studying other types of cells.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one. One area of interest is its potential use in combination with other antifungal or anticancer agents, which may enhance its effectiveness. Another area of interest is its potential use in developing new crop protection strategies, particularly in organic farming systems. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one, which may lead to the development of new therapeutic applications.
Synthesemethoden
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 6-chloro-4-ethylcoumarin with benzyl chloride, followed by a series of reactions involving various reagents and solvents. This process has been extensively studied and optimized to produce high yields of pure 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an antifungal agent in agricultural settings. 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to be effective against a variety of plant pathogenic fungi, making it a promising candidate for use in crop protection.
Another area of interest is its potential use in cancer research. 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. This suggests that 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-13-8-18(20)22-16-10-17(15(19)9-14(13)16)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLTRHTVVTCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)


![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)